molecular formula C7H13ClO2 B127910 Hexyl chloroformate CAS No. 6092-54-2

Hexyl chloroformate

Cat. No.: B127910
CAS No.: 6092-54-2
M. Wt: 164.63 g/mol
InChI Key: KIWBRXCOTCXSSZ-UHFFFAOYSA-N
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Description

Hexyl chloroformate (CAS 6092-54-2) is an acylating agent with the molecular formula C₇H₁₃ClO₂ and a molecular weight of 164.63 g/mol . It is a clear, colorless to pale yellow liquid with a boiling point of 60–61°C, a density of 1.035 g/cm³, and a refractive index of 1.4240 . Its primary applications include:

  • Pharmaceutical synthesis: Used in the production of active pharmaceutical ingredients (APIs), such as the anticoagulant dabigatran (Pradaxa®) .
  • Analytical chemistry: Employed in derivatization for gas chromatography-mass spectrometry (GC-MS) to enhance the detection of stimulants and novel psychoactive substances (NPS) .
  • Agrochemicals: Acts as an intermediate in pesticide and herbicide formulations .

Preparation Methods

Traditional Phosgene-Based Synthesis

The conventional preparation of hexyl chloroformate involves direct reaction of 1-hexanol with phosgene (COCl₂). This gas-phase method, while efficient, poses significant safety risks due to phosgene’s high toxicity and volatility. A typical procedure involves bubbling phosgene gas through a chilled solution of 1-hexanol in an inert solvent like dichloromethane at −5°C to 25°C . The exothermic reaction generates HCl as a byproduct, necessitating continuous neutralization with bases such as sodium bicarbonate or pyridine.

Yields typically exceed 90% under optimal conditions, but the method’s reliance on gaseous phosgene limits its utility in large-scale production. Industrial adaptations often employ reactive distillation columns to separate excess phosgene and HCl, though this requires specialized equipment and rigorous safety protocols .

ParameterSolid Phosgene Gaseous Phosgene
Temperature (°C)−5 to 25−5 to 25
Reaction Time (h)1–480.5–2
Yield (%)92–9590–95
Purity (%)>98>97
SafetyHighLow

Continuous-Flow Triphosgene Synthesis

Patent CN113861027A introduces a continuous-flow system for synthesizing chloroformates, adaptable to hexyl derivatives . The setup comprises preheating, mixing, reaction, and quenching modules (Fig. 1). A 1-hexanol/pyridine solution (Solution A) and triphosgene in 1,2-dichloroethane (Solution B) are pumped at 40 mL/min and 110 mL/min, respectively, through a 140 mL reactor at 55°C. Quenching with water at 10°C yields this compound with 99% conversion and >99% selectivity.

Advantages:

  • Eliminates phosgene storage risks via in situ triphosgene decomposition.

  • Scalable to industrial production (50–100 kg/day).

  • Reduced reaction time (0.3–1.5 hours vs. 48 hours for batch processes) .

Photochemical Phosgenation with Chloroform

A groundbreaking method from Kobayashi et al. utilizes UV light to generate phosgene in situ from chloroform (CHCl₃), enabling one-pot synthesis of this compound . Irradiating a CHCl₃ solution of 1-hexanol (30 mmol) under oxygen at 20°C for 1.5 hours produces quantitative yields. The mechanism involves radical chain reactions initiated by Cl₂, converting CHCl₃ to COCl₂, which subsequently reacts with the alcohol:

CHCl₃ + O₂ → COCl₂ + HCl (under UV light)\text{CHCl₃ + O₂ → COCl₂ + HCl (under UV light)}
C₆H₁₃OH + COCl₂ → C₆H₁₁OCOCl + 2HCl\text{C₆H₁₃OH + COCl₂ → C₆H₁₁OCOCl + 2HCl}

This method avoids direct phosgene handling and is adaptable to sunlight or LED light sources, offering an eco-friendly alternative .

Comparative Analysis of Methodologies

Table 2: Synthesis Method Comparison

MethodYield (%)Purity (%)SafetyScalability
Gaseous Phosgene 90–9597LowModerate
Solid Phosgene 92–9598HighHigh
Continuous Flow >9999HighHigh
Photochemical 10095ModerateLab-scale

The continuous-flow triphosgene method excels in scalability and safety, while photochemical routes offer theoretical 100% yields but require optimization for industrial use .

Industrial Applications and Challenges

This compound’s primary use lies in synthesizing di(hexyl) peroxydicarbonate, a polymerization initiator. However, scale-up challenges persist:

  • Phosgene Alternatives: Triphosgene and photochemical methods reduce but don’t eliminate toxicity risks.

  • Cost: Continuous-flow systems require high initial investment but lower long-term operational costs .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

Hexyl chloroformate reacts with nucleophiles via its electrophilic carbonyl carbon:

Reaction with Amines

Forms carbamates (ROC(O)NR'₂):
C H OCOCl H NR C H OCO NR HCl\text{C H OCOCl H NR }\rightarrow \text{C H OCO NR HCl}

  • Conditions : Room temperature, base (e.g., K₂CO₃) to neutralize HCl .

  • Applications : Protecting-group chemistry (e.g., benzyl chloroformate for Cbz groups) .

Reaction with Alcohols

Produces carbonate esters (ROC(O)OR'):
C H OCOCl HOR C H OCO OR HCl\text{C H OCOCl HOR }\rightarrow \text{C H OCO OR HCl}

  • Conditions : Pyridine or other bases in anhydrous solvents .

Reaction with Carboxylic Acids

Generates mixed anhydrides (ROC(O)OC(O)R'):
C H OCOCl HOOCR C H OCO OCOR HCl\text{C H OCOCl HOOCR }\rightarrow \text{C H OCO OCOR HCl}

  • Applications : Intermediate in peptide synthesis .

Reduction Reactions

This compound is reduced to primary alcohols or aldehydes depending on the reagent:

Reducing Agent Product Conditions References
LiAlH₄1-HexanolAnhydrous ether, 0°C
Li(t-BuO)₃AlHHexanalTHF, room temperature

Reactions with Organometallic Reagents

  • Grignard Reagents (RMgX) : Forms ketones after hydrolysis .
    C H OCOCl RMgXRCO C H \text{C H OCOCl RMgX}\rightarrow \text{RCO C H }

  • Gilman Reagents (R₂CuLi) : Directly yields ketones without over-addition .

Degradation Pathways

This compound degrades under specific conditions:

  • Hydrolysis : Rapid reaction with water releases HCl and CO₂, forming 1-hexanol .
    C H OCOCl H OC H OH CO HCl\text{C H OCOCl H O}\rightarrow \text{C H OH CO HCl}

  • Thermal Decomposition : Above 60°C, decomposes to hexyl chloride and CO₂ .
    C H OCOClC H Cl CO \text{C H OCOCl}\rightarrow \text{C H Cl CO }

Scientific Research Applications

Organic Synthesis

1.1. Synthesis of Chloroformates and Carbonates

Hexyl chloroformate serves as an important intermediate in the synthesis of various chloroformates and carbonates. It can be produced through photochemical reactions involving chloroform (CHCl₃) and alcohols under UV light, leading to high yields of desired products. For instance, when 1-hexanol is reacted with CHCl₃ in the presence of UV light, this compound can be synthesized efficiently .

Table 1: Yields of Carbonate Esters from this compound Reactions

ReactantProductYield (%)
1-HexanolThis compound95
Benzyl AlcoholUnsymmetrical Carbonate87
TEGMUnsymmetrical Carbonate50
CyclohexylamineCarbamate70

This ability to generate chloroformates in situ allows for one-pot synthesis strategies that enhance efficiency and reduce side reactions .

1.2. Protection of Amines

This compound is also employed for the protection of amines, forming carbamates effectively. This application is crucial in multi-step organic syntheses where selective protection of functional groups is required. For example, the reaction of this compound with amines can yield carbamates with good yields (up to 70%) under mild conditions .

Polymer Chemistry

This compound plays a significant role in the synthesis of polyurethanes (PUs) and polycarbonates (PCs). By reacting this compound with diols or diamines, researchers have successfully synthesized various polymeric materials that exhibit desirable properties for industrial applications.

Table 2: Polymer Synthesis Using this compound

Polymer TypeMonomer UsedYield (%)
PolyurethaneDiolsHigh
PolycarbonateDiisocyanatesHigh

The versatility of this compound allows for the creation of both symmetrical and unsymmetrical carbonates, which are essential in developing advanced materials for coatings, adhesives, and elastomers .

Analytical Applications

3.1. Derivatization Agent

In analytical chemistry, this compound is utilized as a derivatization agent for amino acids and other compounds. A notable application is its use in gas chromatography-mass spectrometry (GC-MS) methods for quantifying drugs such as gabapentin and pregabalin in human serum. The derivatization process enhances the volatility and detectability of these compounds, facilitating their analysis .

Table 3: Analytical Method Performance Using this compound

CompoundDetection MethodCalibration Range (mg/L)Accuracy (%)
GabapentinGC-MS0.5 - 5097.9 - 109.3
PregabalinGC-MS0.5 - 5097.9 - 109.3

The method developed using this compound allows for rapid sample preparation (under five minutes) while maintaining high accuracy and precision .

Mechanism of Action

The mechanism of action of hexyl chloroformate involves its reactivity with nucleophiles such as amines, alcohols, and carboxylic acids. The compound’s chloroformate group (ROC(O)Cl) is highly reactive, allowing it to form carbamates, carbonate esters, and mixed anhydrides through nucleophilic substitution reactions. The presence of a base is often required to neutralize the hydrogen chloride produced during these reactions .

Comparison with Similar Compounds

Comparison with Similar Chloroformates

Chloroformates share the general structure R-O-C(=O)-Cl , where the alkyl/aryl group (R ) dictates reactivity, stability, and applications. Below, hexyl chloroformate is compared with ethyl, methyl, cyclopentyl, and phenyl chloroformates.

Physical and Chemical Properties

Property This compound Ethyl Chloroformate Methyl Chloroformate Cyclopentyl Chloroformate Phenyl Chloroformate
Molecular Formula C₇H₁₃ClO₂ C₃H₅ClO₂ C₂H₃ClO₂ C₆H₉ClO₂ C₇H₅ClO₂
Boiling Point (°C) 60–61 56.3 71–72 153–155 197
Density (g/cm³) 1.035 1.140 1.223 1.130 1.268
Reactivity Hydrolyzes to HCl/CO₂ Violent hydrolysis Reacts explosively with H₂O Moderate hydrolysis Stable in dry conditions
Solubility Insoluble in H₂O Reacts with H₂O Reacts with H₂O Low H₂O solubility Insoluble in H₂O

Key Observations :

  • Boiling Points : Longer alkyl chains (e.g., hexyl) reduce volatility compared to methyl/ethyl derivatives. Cyclopentyl and phenyl derivatives have higher boiling points due to ring structures .
  • Hydrolysis : All chloroformates hydrolyze to release HCl and CO₂, but shorter-chain derivatives (methyl, ethyl) react more violently with water .

Interspecies Sensitivity :

  • Mice exhibit higher sensitivity to chloroformates (e.g., methyl, ethyl) than rats due to respiratory tract irritation .
  • This compound’s lower volatility may reduce inhalation risks compared to methyl/ethyl derivatives .

Regulatory and Handling Considerations

Compound UN Number Hazard Class Storage Requirements
This compound 3277 6.1, 8 2–8°C; avoid moisture
Ethyl Chloroformate 1182 6.1, 3, 8 Dry, cool area; isolate from oxidizers
Methyl Chloroformate 1238 6.1, 8 Inert atmosphere; no contact with H₂O

Biological Activity

Hexyl chloroformate, an alkyl chloroformate derivative, is primarily known for its applications in organic synthesis, particularly in the formation of carbamates and carbonates. This compound has garnered attention due to its biological activity, which is significant in various fields including medicinal chemistry and analytical toxicology. This article reviews the biological properties, synthesis methods, and applications of this compound, supported by case studies and research findings.

This compound (C₆H₁₃ClO₂) is a colorless liquid that serves as a reagent in organic synthesis. It is synthesized through the reaction of hexanol with phosgene or by photochemical methods involving chloroform. The general reaction can be summarized as follows:

Hexanol+PhosgeneHexyl Chloroformate+HCl\text{Hexanol}+\text{Phosgene}\rightarrow \text{this compound}+\text{HCl}

This reaction can be conducted under controlled conditions to optimize yield and minimize by-products. For instance, one study reported a yield of 95% when hexanol was reacted with chloroform in the presence of a base at elevated temperatures .

This compound exhibits biological activity primarily through its role as a derivatization agent in analytical chemistry. It facilitates the derivatization of amines and carboxylic acids, enhancing their volatility and detectability in gas chromatography-mass spectrometry (GC-MS) analyses. This property is particularly useful in clinical toxicology for quantifying drugs such as gabapentin and pregabalin in human serum .

Table 1: Derivatization Efficiency of this compound

CompoundDerivatization Time (min)Yield (%)
Gabapentin597.9
Pregabalin5109.3
Vigabatrin598.5

The efficiency of this compound as a derivatization agent allows for rapid analysis, making it invaluable in toxicological studies where time-sensitive results are crucial.

Case Studies

  • Quantification of Antiepileptic Drugs : A study utilized this compound for the simultaneous determination of gabapentin, pregabalin, and vigabatrin in human serum samples. The method demonstrated high accuracy and precision, validating its effectiveness for clinical applications .
  • Synthesis of Polymer Prodrugs : Research has shown that this compound can be used to synthesize linear and branched polymer prodrugs that release active pharmaceutical ingredients (APIs) over time. In one study, polymers derived from this compound exhibited controlled release profiles for FTC (emtricitabine), suggesting potential applications in drug delivery systems .

Safety and Handling

This compound is classified as hazardous due to its reactive nature and potential health risks associated with exposure. Safety precautions must be taken when handling this compound, including the use of personal protective equipment (PPE) and working in well-ventilated areas or fume hoods.

Q & A

Basic Research Questions

Q. What are the primary applications of hexyl chloroformate in analytical chemistry?

this compound is widely used as a derivatization agent to enhance the detectability of polar analytes (e.g., amino acids, pharmaceuticals) in gas chromatography-mass spectrometry (GC-MS). For example, it facilitates the simultaneous quantification of gabapentin, pregabalin, and vigabatrin in human serum by converting these hydrophilic compounds into volatile derivatives . Methodologically, derivatization involves optimizing pH (typically 8–9), reaction time (5–10 minutes), and solvent selection (e.g., dichloromethane) to ensure high recovery rates and minimal interference .

Q. How should researchers safely handle this compound in laboratory settings?

this compound is classified as toxic and corrosive (UN 3277) under transport regulations. Key safety protocols include:

  • Using fume hoods and personal protective equipment (PPE) such as nitrile gloves and chemical-resistant aprons.
  • Storing in a cool, dry place away from oxidizing agents and moisture.
  • Neutralizing spills with sodium bicarbonate or inert absorbents . Emergency response for inhalation exposure requires immediate removal to fresh air and medical consultation .

Q. What physicochemical properties are critical for experimental design involving this compound?

Key properties include:

  • Molecular weight : 164.63 g/mol
  • Boiling point : 56.3°C at 760 mmHg
  • Density : 1.035 g/cm³
  • Solubility : Reacts violently with water; soluble in non-polar solvents like hexane . These properties guide reaction conditions, solvent compatibility, and purification steps (e.g., distillation under reduced pressure) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound for derivatization of polar analytes?

Optimization involves:

  • pH control : Maintaining alkaline conditions (pH 8–9) to deprotonate analytes and activate the chloroformate group.
  • Temperature : Room temperature (20–25°C) to prevent thermal degradation.
  • Stoichiometry : A 2:1 molar ratio of this compound to analyte to ensure complete derivatization . Validation parameters (linearity, LOD/LOQ, recovery) should align with guidelines from journals like the Journal of Analytical Toxicology .

Q. What are the implications of conflicting toxicity data for this compound in risk assessment?

Discrepancies in LC₅₀ values (e.g., 13 ppm for males vs. 18 ppm for females in rodent studies) highlight species- and sex-specific sensitivities . Researchers must:

  • Cross-reference multiple toxicity studies (e.g., Vernot et al., 1977 vs. later analyses).
  • Apply safety margins (e.g., AEGL tiers) to account for interspecies variability .
  • Prioritize in vitro assays (e.g., cell viability tests) for preliminary hazard screening .

Q. How should structural analogs of this compound (e.g., benzyl chloroformate) inform mechanistic studies?

Analog comparisons reveal:

  • Reactivity trends : Longer alkyl chains (e.g., hexyl vs. ethyl) reduce electrophilicity, altering reaction kinetics.
  • Toxicity profiles : Benzyl derivatives exhibit higher acute inhalation toxicity due to aromatic ring interactions . Computational tools (e.g., QSAR models) can predict reactivity and toxicity for novel derivatives .

Q. What methodologies ensure reproducibility in synthesizing this compound-derived intermediates for pharmaceuticals?

For intermediates like those in dabigatran synthesis:

  • Purity verification : Use GC-MS or HPLC with UV detection (λ = 210–230 nm) .
  • Documentation : Follow ACS-style reporting, including detailed experimental sections, spectral data (IR, NMR), and purity thresholds (≥98%) .
  • Batch consistency : Monitor reaction parameters (e.g., ClCOOR formation via FTIR at 1750–1800 cm⁻¹) .

Q. Data Presentation and Compliance

Q. How should researchers address discrepancies in this compound’s phase-change data?

Conflicting boiling points (e.g., 56.3°C vs. 333.7 K at 0.009 bar) arise from measurement conditions. Best practices include:

  • Reporting pressure and instrumentation (e.g., Aldrich Chemical Company’s reduced-pressure distillation setup) .
  • Citing primary sources (e.g., NIST Chemistry WebBook) for standardized data .

Q. What are the ethical considerations in citing this compound-related studies?

Avoid referencing non-peer-reviewed sources (e.g., commercial catalogs). Prioritize:

  • Primary literature : Journals like Analytica Chimica Acta or Journal of Hazardous Materials.
  • Regulatory guidelines : AEGL documents from the National Research Council . Ensure transparency in conflicts of interest, especially in pharmaceutical applications .

Q. Tables for Key Data

Property Value Reference
Molecular formulaC₇H₁₃ClO₂
Boiling point (1 atm)56.3°C
4-hour LC₅₀ (rats)13–18 ppm
Derivatization recovery92–105% (GC-MS)

Properties

IUPAC Name

hexyl carbonochloridate
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InChI

InChI=1S/C7H13ClO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3
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InChI Key

KIWBRXCOTCXSSZ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCOC(=O)Cl
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Molecular Formula

C7H13ClO2
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DSSTOX Substance ID

DTXSID1064110
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Molecular Weight

164.63 g/mol
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Physical Description

Colorless liquid; [HSDB]
Record name n-Hexyl chloroformate
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Boiling Point

60-61 °C at 7 mm Hg
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Density

1.007
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Vapor Pressure

3.1 [mmHg], 7 mm Hg at 60-61 °C
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Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/
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Color/Form

Clear, colorless liquid /Chloroformates/

CAS No.

6092-54-2
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